1-(2-メトキシエチル)-2,3-ジメチル-1H-インドール-5-カルボン酸

説明

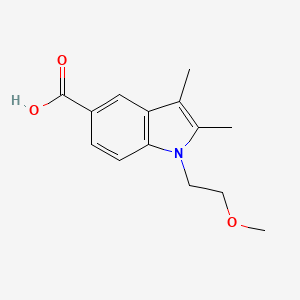

1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬物送達システム

1-(2-メトキシエチル)-2,3-ジメチル-1H-インドール-5-カルボン酸: は、pH応答性マイクロゲルの開発に利用できます。 これらのマイクロゲルは、特定のpH変化に応じて薬物を放出できる、制御された薬物送達のための有望な担体です 。この特性は、胃腸管や癌組織など、異なるpHレベルを持つ身体の部位に薬物を標的化する場合に特に役立ちます。

ポリマー合成

この化合物は、高分子材料の合成におけるモノマーとして役立ちます。 たとえば、熱応答性の用途向けに設計されたポリマーに組み込むことができ、材料は温度変化に応じてその特性を変更します .

材料科学

材料科学では、この化合物の誘導体は、非イオン性水溶性ポリマーを作成するために使用できます。 これらのポリマーは、湿度や温度などの環境要因に反応する材料を作成する用途があります .

生体医工学

この化合物は修飾できるため、組織工学における貴重な構成要素となります。 再生医療における潜在的な用途を持つ、細胞の増殖と組織の再生をサポートする足場を作成するために使用できます .

作用機序

Target of Action

The compound is an indole derivative. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the functional groups they contain. They can interact with a variety of biological targets, from enzymes and receptors to DNA and RNA .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are often involved in a wide range of biological processes due to their ability to interact with various targets .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The 2-methoxyethyl group is a common modification in antisense oligonucleotides, which can improve their potency and reduce their effective dose and exposure levels . .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As an indole derivative, it could potentially have a wide range of effects, from altering enzyme activity and signal transduction to affecting gene expression .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of complex organic compounds, is known to be exceptionally mild and tolerant of various functional groups .

生化学分析

Biochemical Properties

1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that low doses of the compound can enhance cognitive function in animal models, whereas high doses may cause neurotoxicity and other adverse effects . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can significantly impact its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

生物活性

1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 61905-90-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is . The structure features an indole ring with a carboxylic acid group and a methoxyethyl side chain, which may influence its biological interactions.

Research indicates that indole derivatives, including 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid, exhibit various biological activities through several mechanisms:

- Integrase Inhibition : Similar compounds have been studied for their ability to inhibit HIV integrase, a critical enzyme in the viral replication cycle. For instance, indole derivatives have shown promising results in inhibiting the strand transfer activity of integrase, which is essential for the integration of viral DNA into the host genome .

- Antiviral Activity : The indole nucleus has been associated with antiviral properties. Studies have demonstrated that modifications at specific positions on the indole ring can enhance antiviral efficacy against HIV .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid. The following table summarizes key findings related to its biological activity:

The data indicates that while the parent compound has moderate inhibitory activity against integrase, structural modifications significantly enhance its potency.

Case Studies

Recent studies have highlighted the potential of indole derivatives in various therapeutic contexts:

- Antiviral Research : A study focusing on indole-2-carboxylic acid derivatives revealed that specific modifications led to improved integrase inhibitory effects. For example, derivative 17a exhibited an IC50 value of 3.11 µM, marking a substantial increase in potency compared to the parent compound .

- Neuroprotective Effects : Related compounds have shown promise in neuroprotection and treatment of neurodegenerative diseases. The indole structure is known for its role in modulating neurotransmitter systems and exhibiting antioxidant properties .

Conclusion and Future Directions

1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid represents a valuable scaffold for further research into antiviral and neuroprotective agents. Its ability to inhibit integrase suggests potential applications in HIV therapy. Future research should focus on:

- Structural Optimization : Continued exploration of structural modifications to enhance biological activity and selectivity.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic efficacy.

This compound's diverse biological activities warrant further investigation into its mechanisms and potential clinical applications.

特性

IUPAC Name |

1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9-10(2)15(6-7-18-3)13-5-4-11(14(16)17)8-12(9)13/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMKYPCVOMFBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。